

DW18134 quality control and purity analysis

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Compound of Interest

Compound Name: DW18134

Cat. No.: B12371936

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DW18134 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity analysis of **DW18134**, a potent IRAK4 inhibitor.

Properties and Specifications

DW18134 is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC₅₀ of 11.2 nM.^{[1][2][3][4][5]} It functions by inhibiting the phosphorylation of IRAK4 and IKK, which in turn downregulates the secretion of inflammatory cytokines such as TNF- α and IL-6.^{[1][2][3][4][5]}

Property	Value
Molecular Formula	C ₂₄ H ₂₁ N ₅ O ₃
Molecular Weight	427.46
CAS Number	2626988-87-0
IC ₅₀	11.2 nM for IRAK4

Frequently Asked Questions (FAQs)

Q1: How should **DW18134** be stored?

A1: **DW18134** should be stored at -20°C when dissolved in dimethyl sulfoxide (DMSO).[6] For shipping, it is stable at room temperature in the continental US.[1][2][3] Always refer to the Certificate of Analysis for specific storage recommendations.[1][2][3]

Q2: What is the recommended solvent for **DW18134**?

A2: For in vitro experiments, **DW18134** can be dissolved in DMSO at a concentration of 10 mM.[6] For in vivo studies, it can be further diluted in saline.[6]

Q3: What is the mechanism of action of **DW18134**?

A3: **DW18134** is an inhibitor of IRAK4.[1][2][3] By blocking IRAK4 activation, it inhibits the phosphorylation of downstream targets like IKK and p65, ultimately reducing the production of pro-inflammatory cytokines.[4][6]

Q4: In which experimental models has **DW18134** been shown to be effective?

A4: **DW18134** has demonstrated efficacy in mouse models of lipopolysaccharide (LPS)-induced peritonitis and dextran sulfate sodium (DSS)-induced colitis.[1][2][3][4][6] It has been shown to reduce inflammation and protect the intestinal barrier.[1][2][3][4][6]

Troubleshooting Guide

Q1: I am not observing the expected inhibition of TNF- α or IL-6 secretion in my cell-based assay. What could be the issue?

A1:

- **Cell Line and Treatment:** Ensure you are using a cell line responsive to IRAK4 inhibition, such as primary peritoneal macrophages or RAW264.7 cells.[4] Confirm that the cells were properly stimulated with an inflammatory agent like LPS.[7]
- **Compound Concentration and Incubation Time:** Verify the concentration of **DW18134** used. A dose-dependent inhibition should be observed.[4] The incubation time is also critical; a 2-hour treatment has been shown to be effective for inhibiting phosphorylation of IRAK4 and IKK.[7]

- **Compound Integrity:** Ensure the compound has been stored correctly and has not degraded. Improper storage can lead to loss of activity.

Q2: My Western blot results for p-IRAK4 and p-IKK are inconsistent after treatment with **DW18134**. What should I check?

A2:

- **Lysis Buffer and Phosphatase Inhibitors:** Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
- **Antibody Specificity:** Confirm the specificity of your primary antibodies for the phosphorylated forms of IRAK4 and IKK.
- **Loading Controls:** Always include a reliable loading control to ensure equal protein loading across all lanes.
- **Positive and Negative Controls:** Include appropriate controls, such as LPS-stimulated cells without the inhibitor (positive control) and unstimulated cells (negative control), to validate your results.

Experimental Protocols

Western Blot Analysis for p-IRAK4 and p-IKK

This protocol is adapted from studies investigating the effect of **DW18134** on IRAK4 signaling. [\[7\]](#)

- **Cell Culture and Treatment:** Plate RAW264.7 cells or primary peritoneal macrophages and allow them to adhere. Stimulate the cells with LPS (e.g., 5 µg/mL) and treat with varying concentrations of **DW18134** for 2 hours.[\[7\]](#)
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IRAK4, p-IKK, and a loading control overnight at 4°C.
- **Detection:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

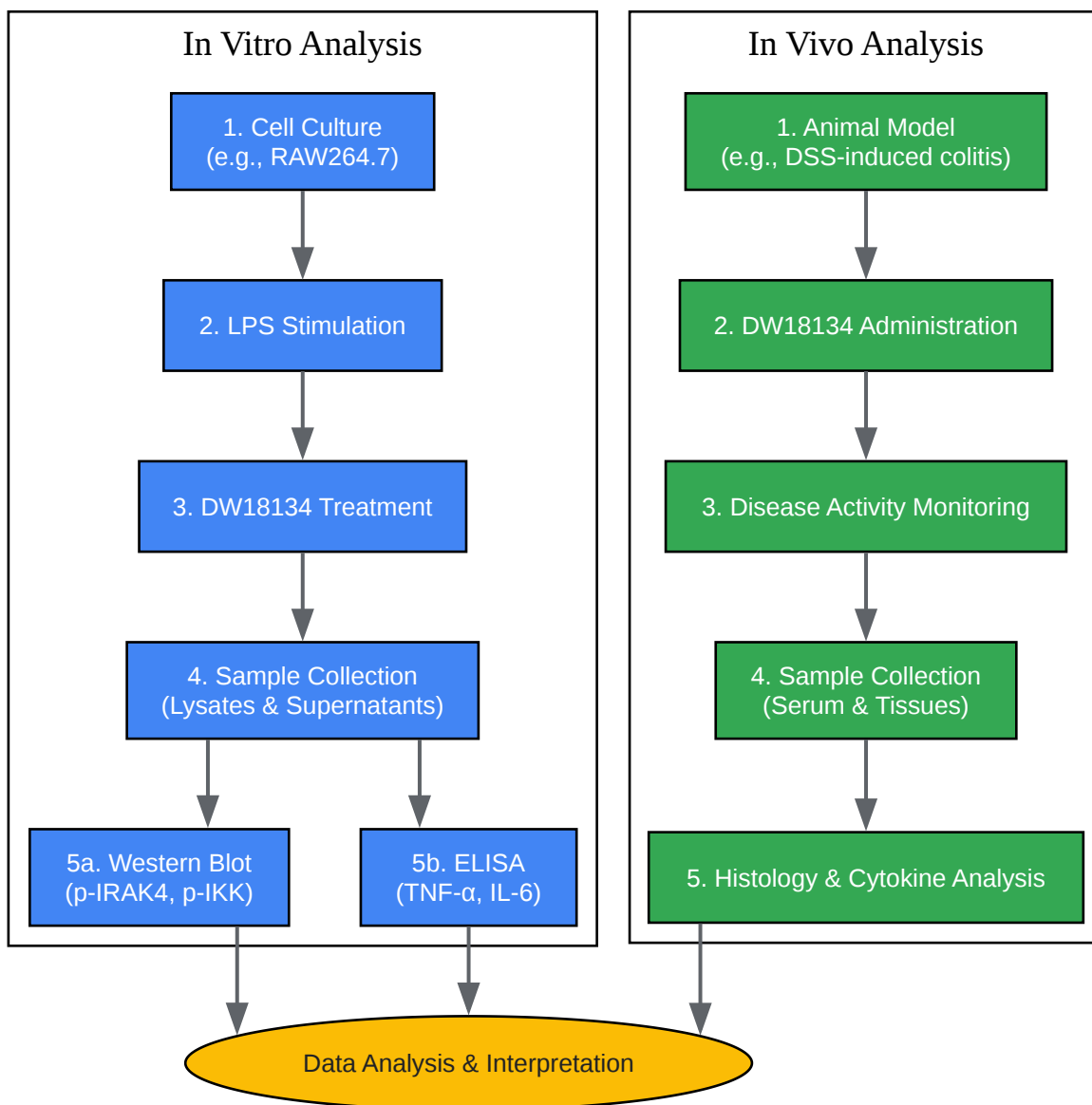
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF- α and IL-6

This protocol is based on methods used to measure cytokine secretion following **DW18134** treatment.^[7]

- **Sample Collection:** Collect the cell culture supernatants from cells treated with LPS and **DW18134** as described in the Western blot protocol.^[7] For in vivo studies, collect serum samples from treated mice.^[6]
- **ELISA Procedure:** Perform the ELISA according to the manufacturer's instructions for the specific TNF- α and IL-6 kits.
- **Data Analysis:** Generate a standard curve using the provided standards. Determine the concentration of TNF- α and IL-6 in your samples by interpolating from the standard curve.

Visualizations

Caption: IRAK4 Signaling Pathway Inhibition by **DW18134**.



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Caption: Experimental Workflow for Evaluating **DW18134** Efficacy.

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